molecular formula C20H27N3O3S B11576337 5-butyl-6-hydroxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-3-phenylpyrimidin-4(3H)-one

5-butyl-6-hydroxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-3-phenylpyrimidin-4(3H)-one

Cat. No.: B11576337
M. Wt: 389.5 g/mol
InChI Key: BQVUZGQZIQMNGM-UHFFFAOYSA-N
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Description

5-BUTYL-6-HYDROXY-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a butyl group, a hydroxy group, a morpholine moiety, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BUTYL-6-HYDROXY-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrimidinone core, which can be achieved through a Biginelli reaction. This involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The introduction of the butyl and phenyl groups can be accomplished through subsequent alkylation and arylation reactions. The morpholine moiety is introduced via nucleophilic substitution, and the hydroxy group is added through hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Biginelli reaction and subsequent steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-BUTYL-6-HYDROXY-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The dihydropyrimidinone core can be reduced to a tetrahydropyrimidinone.

    Substitution: The morpholine moiety can be substituted with other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Tetrahydropyrimidinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

5-BUTYL-6-HYDROXY-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-BUTYL-6-HYDROXY-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-BUTYL-6-HYDROXY-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE: Unique due to its combination of functional groups and potential biological activity.

    Other Dihydropyrimidinones: Similar core structure but different substituents, leading to variations in biological activity and chemical reactivity.

    Morpholine Derivatives: Compounds containing the morpholine moiety, which may have similar biological activities but different overall structures.

Uniqueness

The uniqueness of 5-BUTYL-6-HYDROXY-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H27N3O3S

Molecular Weight

389.5 g/mol

IUPAC Name

5-butyl-6-hydroxy-2-(2-morpholin-4-ylethylsulfanyl)-3-phenylpyrimidin-4-one

InChI

InChI=1S/C20H27N3O3S/c1-2-3-9-17-18(24)21-20(27-15-12-22-10-13-26-14-11-22)23(19(17)25)16-7-5-4-6-8-16/h4-8,24H,2-3,9-15H2,1H3

InChI Key

BQVUZGQZIQMNGM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCCN3CCOCC3)O

Origin of Product

United States

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